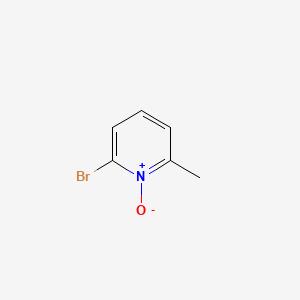

2-Bromo-6-methylpyridine 1-oxide

Descripción general

Descripción

2-Bromo-6-methylpyridine is a bromopyridine derivative . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods has been reported .

Synthesis Analysis

2-Bromo-6-methylpyridine is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . It may be used in the synthesis of several compounds including 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2- diaminocyclohexane (cydiampy), 2-methyl-6-(trimethylstannanyl)pyridine, and 2-(6-methylpyridin-2-yl)propan-2-ol .Molecular Structure Analysis

The molecular formula of 2-Bromo-6-methylpyridine is C6H6BrN . The molecular weight is 172.02 .Chemical Reactions Analysis

2-Bromo-6-methylpyridine may be used in the synthesis of several compounds . It has been used in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

2-Bromo-6-methylpyridine is a light yellow liquid . It has a boiling point of 102-103 °C/20 mmHg (lit.), a density of 1.512 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.562 (lit.) . It is soluble in chloroform and ethyl acetate, but not miscible or difficult to mix with water .Aplicaciones Científicas De Investigación

Grignard Reactions and Halogen-Magnesium Exchange

The reactivity of halogenated pyridine N-oxides, including compounds structurally related to 2-Bromo-6-methylpyridine 1-oxide, has been explored in various synthetic applications. For instance, Grignard reactions involving polyhalogenoaromatic compounds demonstrate the formation of methyl and dimethyl derivatives, providing a pathway to synthesize complex organic structures from simpler ones (Binns & Suschitzky, 1971). Additionally, magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange has been highlighted as a useful tool for functionalizing pyridine N-oxides, showcasing the versatility of these compounds in synthetic chemistry (Duan et al., 2009).

Electrocatalysis and Chemical Synthesis

Electrochemical homocoupling of bromomethylpyridines catalyzed by nickel complexes has been reported, where derivatives of 2-Bromopyridine and 2-bromomethylpyridines were synthesized through an efficient electrochemical process. This method underscores the potential of halogenated pyridines in electrocatalytic applications (França et al., 2002).

Structural and Spectroscopic Analysis

The crystal structure and polarized vibrational spectra of halogenated pyridine N-oxides have been subjects of investigation, providing insights into their molecular arrangement and interaction dynamics. Such studies are essential for understanding the physical and chemical properties of these compounds and their potential applications in material science and molecular engineering (Hanuza et al., 2002).

Novel Synthesis Approaches and Ligand Chemistry

Research into novel synthesis routes for 2,6-bis(pyrazolyl)pyridines and related ligands showcases the application of pyridine derivatives in coordination chemistry. These compounds serve as versatile terpyridine analogues with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Environmental and Catalytic Applications

The chemistry of atmospheric bromine, including its interactions and implications for ozone depletion, has been explored, highlighting the broader environmental significance of bromine-containing compounds (Wofsy et al., 1975). Furthermore, catalytic applications of terpyridines and their transition metal complexes in various fields, including organic transformations and polymerization reactions, underscore the utility of pyridine derivatives in catalysis (Winter et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromo-6-methylpyridine 1-oxide is a bromopyridine derivative

Mode of Action

This property allows them to undergo substitution reactions with various nucleophiles, leading to the formation of a wide range of compounds .

Biochemical Pathways

Bromopyridines are often used as intermediates in the synthesis of various biologically active compounds, suggesting that they may influence a wide range of biochemical pathways .

Result of Action

As a bromopyridine derivative, it is likely to participate in various chemical reactions, leading to the formation of a wide range of compounds .

Propiedades

IUPAC Name |

2-bromo-6-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOXAGOIFMCDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=CC=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394678 | |

| Record name | 2-BROMO-6-METHYLPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91668-84-7 | |

| Record name | NSC156877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC59444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BROMO-6-METHYLPYRIDINE 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)